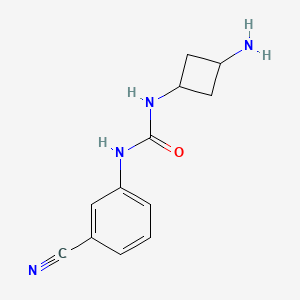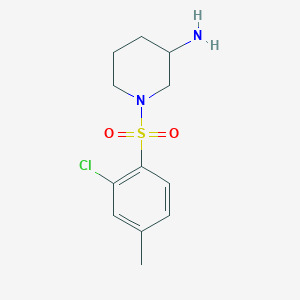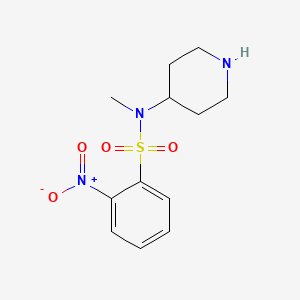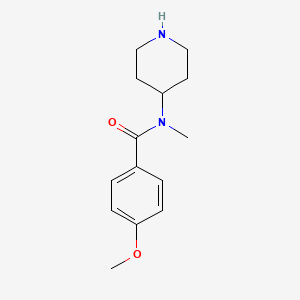![molecular formula C13H12N4 B7556637 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAC is a heterocyclic compound with a pyridine ring and a nitrile group. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile is not fully understood. However, it has been suggested that its biological activity may be related to its ability to interact with cellular targets, such as enzymes and receptors. 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been shown to inhibit the activity of different enzymes, such as DNA topoisomerase II and protein kinase C. It has also been found to bind to different receptors, such as the adenosine A1 receptor and the serotonin transporter.
Biochemical and Physiological Effects:
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been found to have different biochemical and physiological effects. In vitro studies have shown that 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of different enzymes. In vivo studies have shown that 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile can reduce tumor growth and increase the survival rate of animals with cancer. 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has also been found to have antifungal and antibacterial activities. In addition, 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been used as a building block for the synthesis of MOFs and COFs, which have potential applications in gas storage, separation, and catalysis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has several advantages for lab experiments. It is easy to synthesize using different methods, and it is stable under different conditions. 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile also has a high yield, which makes it suitable for large-scale synthesis. However, 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile. One direction is to explore its potential as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to investigate its potential as a building block for the synthesis of new materials with novel properties. In addition, the development of new synthesis methods for 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile and its derivatives could lead to the discovery of new compounds with improved biological activity and physicochemical properties.
Synthesemethoden
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile can be synthesized using different methods, including the reaction of 4-bromopyridine-2-carbonitrile with N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a base, such as potassium carbonate. The reaction yields 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile as a yellow solid with a high yield. Other methods involve the use of different starting materials and reagents, such as pyridine-4-carboxaldehyde and methylamine.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been found to have anticancer, antifungal, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and to be effective against different types of fungi and bacteria. In materials science, 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis. In catalysis, 2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile has been used as a ligand for the synthesis of different metal complexes, which have been found to be effective catalysts for various reactions.
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17(10-11-2-5-15-6-3-11)13-8-12(9-14)4-7-16-13/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWIPVLTAPQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)



![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)



